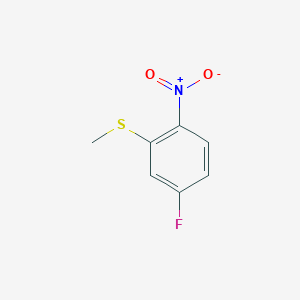

4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene

Description

4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene (CAS: 78227-84-6) is a fluorinated nitroaromatic compound with the molecular formula C₇H₆FNO₂S and a molecular weight of 187.19 g/mol. It is characterized by three functional groups:

- Fluoro (-F) at the para position relative to the nitro group.

- Methylsulfanyl (-SMe) at the ortho position to the nitro group.

- Nitro (-NO₂) at the benzene ring’s 1-position.

This compound is commercially available (e.g., from CymitQuimica) in quantities ranging from 250 mg to 1 g, with prices reflecting its specialized synthesis . It is stored under dry, room-temperature conditions and carries safety warnings for oral, dermal, and inhalation toxicity (H302, H312, H332) .

Properties

IUPAC Name |

4-fluoro-2-methylsulfanyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2S/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTOKUYTGQNTNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601284360 | |

| Record name | 4-Fluoro-2-(methylthio)-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601284360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78227-84-6 | |

| Record name | 4-Fluoro-2-(methylthio)-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78227-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-(methylthio)-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601284360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene typically involves multi-step organic reactions. One common method is the nitration of 4-fluoro-2-(methylsulfanyl)aniline. The process involves the following steps:

Nitration: The starting material, 4-fluoro-2-(methylsulfanyl)aniline, is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to avoid over-nitration and decomposition of the product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron powder in acidic conditions.

Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst, iron powder in acidic conditions.

Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

Reduction: 4-Fluoro-2-(methylsulfanyl)-1-aminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 4-Fluoro-2-(methylsulfinyl)-1-nitrobenzene or 4-Fluoro-2-(methylsulfonyl)-1-nitrobenzene.

Scientific Research Applications

4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic chemistry.

Pharmaceuticals: The compound can be used in the development of pharmaceutical agents. Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

Materials Science: The unique electronic properties of the compound make it useful in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene depends on the specific chemical reactions it undergoes. For example:

Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.

Substitution: The fluorine atom is displaced by a nucleophile through a nucleophilic aromatic substitution mechanism, involving the formation of a Meisenheimer complex intermediate.

Oxidation: The methylsulfanyl group is oxidized to a sulfoxide or sulfone through the transfer of oxygen atoms from the oxidizing agent.

Comparison with Similar Compounds

Substituent Variations in Nitrobenzene Derivatives

Halogen Substituents: Fluoro vs. Chloro

4-Chloro-2-(methylthio)-1-nitrobenzene (CAS: 70019-41-9):

- Replacing fluorine with chlorine increases molecular weight (227.69 g/mol) and introduces a stronger electron-withdrawing effect. This enhances reactivity in electrophilic substitution but may reduce solubility in polar solvents compared to the fluoro analog .

- Applications: Chlorinated nitrobenzenes are often intermediates in agrochemicals, whereas fluorinated derivatives (like the target compound) are prioritized in pharmaceuticals due to better bioavailability .

1-Fluoro-4-methoxy-2-nitrobenzene (CAS: 61324-93-4):

Sulfur-Containing Substituents

1-Chloro-2-(methylsulfonyl)-4-nitrobenzene (CAS: 21081-74-3):

- The sulfonyl (-SO₂Me) group is more electron-withdrawing than -SMe, making the nitro group more reactive. However, sulfonyl derivatives are less stable under reducing conditions, limiting their use in reductive coupling reactions compared to methylsulfanyl analogs .

- Molecular Weight: 250.64 g/mol (higher due to sulfonyl group).

- 2-methoxy-4-(methylsulfanyl)-1-nitrobenzene (CAS: 860734-15-2): Combining -SMe with -OMe substituents creates a balance between electron donation and withdrawal.

Positional Isomerism

- 1-Fluoro-2-nitrobenzene vs. 1-Fluoro-4-nitrobenzene :

Key Observations :

- Fluorinated derivatives generally have lower molecular weights and reduced toxicity compared to chlorinated analogs.

- Sulfonyl groups increase stability but may introduce handling challenges due to higher reactivity .

Biological Activity

4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene is an organic compound with notable biological activity due to its unique structural features. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula of this compound is C7H6FNO2S, featuring a fluorine atom at the para position, a methylsulfanyl group at the meta position, and a nitro group at the ortho position on the benzene ring. This configuration influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 175.19 g/mol |

| Boiling Point | 275 °C |

| Density | 1.34 g/cm³ |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily stems from its ability to interact with various cellular macromolecules. Nitro compounds are known to undergo metabolic reduction, leading to the formation of reactive intermediates that can modify proteins and nucleic acids, potentially resulting in cytotoxic effects.

Target Interactions

- Enzymatic Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways.

- Receptor Binding : It can interact with specific receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

Biological Effects

Research indicates that this compound exhibits several biological activities:

- Cytotoxicity : Preliminary studies suggest that this compound can induce cell death in various cancer cell lines, possibly through oxidative stress mechanisms.

- Antimicrobial Activity : Some derivatives of nitrobenzene compounds have shown potential as antimicrobial agents, warranting further investigation into this compound's efficacy against bacterial strains.

- Pharmacological Potential : Due to its structural characteristics, this compound may serve as a scaffold for developing new pharmaceuticals targeting specific diseases.

Research Findings

Several studies have explored the biological implications of nitro-substituted compounds similar to this compound:

- Case Study 1 : A study on nitroaromatic compounds demonstrated their potential as inhibitors of certain cancer cell lines, highlighting the importance of the nitro group in enhancing biological activity .

- Case Study 2 : Research on related methylthio-substituted compounds indicated significant antimicrobial properties, suggesting that modifications to the sulfur-containing groups could enhance efficacy .

Applications in Medicinal Chemistry

Given its promising biological activity, this compound is being investigated for various applications:

- Drug Development : Its derivatives are being synthesized to explore their potential as novel therapeutic agents against cancer and infectious diseases.

- Organic Synthesis : This compound serves as a valuable intermediate in organic synthesis, allowing for further functionalization and development of complex molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.